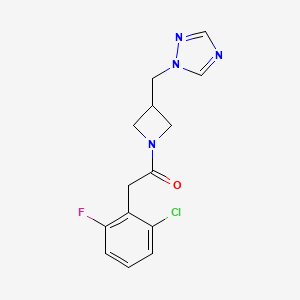
1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethan-1-one is a complex organic compound featuring a triazole ring, an azetidine ring, and a fluorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Hantzsch triazole synthesis , which involves the reaction of hydrazine with a diketone in the presence of a strong acid. The azetidine ring can be formed through cyclization reactions, and the fluorinated phenyl group can be introduced using halogenation techniques.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The azetidine ring can be reduced to form a simpler amine.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Phenolic derivatives.
Reduction: Simpler amines.
Substitution: Substituted triazoles or azetidines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic uses.
Medicine: It may have applications in drug development, particularly in targeting specific biological pathways.
Industry: It can be used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes or receptors, influencing their activity. The fluorinated phenyl group can enhance the compound's binding affinity to these targets, leading to potential biological effects.
Comparison with Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Itraconazole: Another antifungal agent with a triazole ring.
Rizatriptan: An antimigraine agent with a triazole ring.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN4O/c15-12-2-1-3-13(16)11(12)4-14(21)19-5-10(6-19)7-20-9-17-8-18-20/h1-3,8-10H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFMWTSQKXMOOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=C(C=CC=C2Cl)F)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
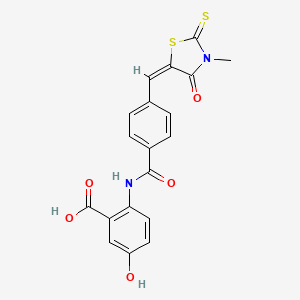
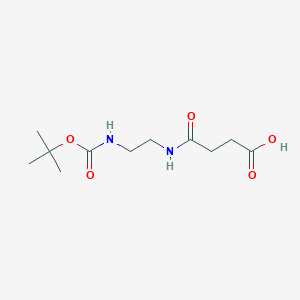

![1-benzyl-7-methyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B2754172.png)
![1-[5-(2-Chloro-6,7-dimethoxyquinolin-3-yl)-3-phenyl-3,4-dihydropyrazol-2-yl]-2-methylpropan-1-one](/img/structure/B2754174.png)

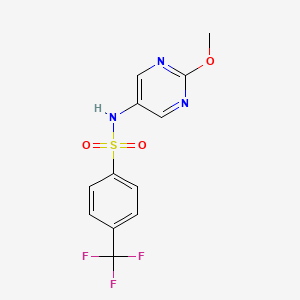
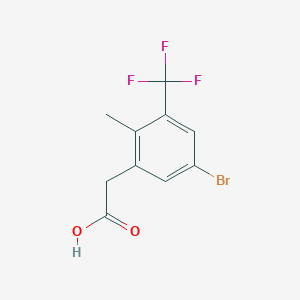

![2,4-Dimethyl-5-{[(2-thienylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2754182.png)
![4-[2,5-dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B2754185.png)
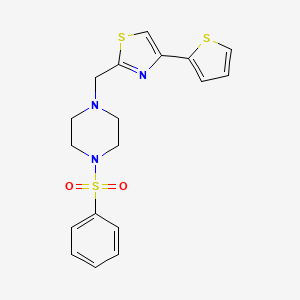

![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/new.no-structure.jpg)
